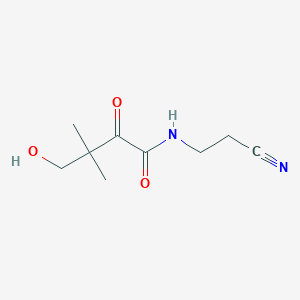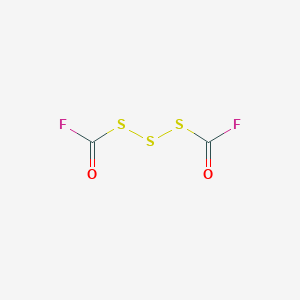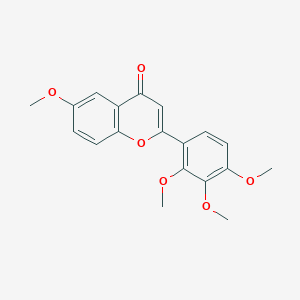
2,2'-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol): is an organic compound that features a pyrrole ring substituted with two 4-methylphenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) typically involves the condensation of pyrrole with 4-methylphenol derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1H-Pyrrole-2,5-diyl)bis(4,5-dihydro-1H-imidazole-3-oxide-1-oxyl): A related compound with similar structural features but different functional groups.
3,3’-(Pentane-3,3-diylbis(1H-pyrrole-5,2-diyl))bis(diazene-2,1-diyl)dipyridine: Another pyrrole-based compound with distinct properties and applications.
Uniqueness
2,2’-(1H-Pyrrole-2,5-diyl)bis(4-methylphenol) is unique due to its specific substitution pattern and the presence of both pyrrole and phenol functionalities
Propiedades
Número CAS |
116072-31-2 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-[5-(2-hydroxy-5-methylphenyl)-1H-pyrrol-2-yl]-4-methylphenol |
InChI |
InChI=1S/C18H17NO2/c1-11-3-7-17(20)13(9-11)15-5-6-16(19-15)14-10-12(2)4-8-18(14)21/h3-10,19-21H,1-2H3 |
Clave InChI |
LKUGIQLBLJPQCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=CC=C(N2)C3=C(C=CC(=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)

![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)









![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
